Decamethylene diisocyanate chemical structure and properties
Decamethylene diisocyanate chemical structure and properties
An In-depth Technical Guide to Decamethylene Diisocyanate
Authored by: Gemini, Senior Application Scientist
Introduction
Decamethylene diisocyanate (DDI), also known by its IUPAC name 1,10-diisocyanatodecane, is a linear aliphatic diisocyanate.[1] As a member of the isocyanate family, its chemistry is dominated by the two highly reactive isocyanate (-N=C=O) functional groups located at the termini of its ten-carbon aliphatic chain.[2] This structure imparts a unique combination of flexibility, hydrophobicity, and reactivity, making it a valuable monomer in the synthesis of high-performance polymers. Unlike aromatic diisocyanates such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), the aliphatic nature of DDI results in polyurethanes with superior UV stability and resistance to yellowing, making them ideal for applications requiring excellent weatherability and color retention.[3][4]
This guide provides a comprehensive technical overview of decamethylene diisocyanate, covering its chemical structure, physicochemical properties, synthesis, reactivity, applications, and critical safety protocols. It is intended for researchers, chemists, and materials scientists engaged in polymer development and application.
Chemical Structure and Identification
The molecular structure of decamethylene diisocyanate consists of a straight ten-carbon (decamethylene) chain flanked by two isocyanate functional groups.
Caption: Molecular Structure of Decamethylene Diisocyanate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 4538-39-0 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |
| IUPAC Name | 1,10-diisocyanatodecane | [1] |
| SMILES | C(CCCCCN=C=O)CCCCN=C=O | [1] |
| InChI | InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2 | [1] |
| InChIKey | VNMOIBZLSJDQEO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of DDI are crucial for its handling, processing, and application in polymer synthesis.
Table 2: Physicochemical Data for Decamethylene Diisocyanate
| Property | Value | Unit | Source |
| Molecular Weight | 224.30 | g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | - | [5][6] |
| Melting Point | -67 (for HDI) | °C | [7] |
| Boiling Point | 82-85 (at 0.1 mmHg for HDI) | °C | |
| Density | 1.047 (for HDI) | g/cm³ | [7] |
| Vapor Pressure | 0.05 (at 25°C for HDI) | mmHg | [7] |
| Solubility | Soluble in many organic solvents; reacts with water | - | [5] |
| Flash Point | 130–140 (for HDI) | °C | [7] |
Note: Some properties are referenced from Hexamethylene Diisocyanate (HDI), a structurally similar and well-characterized aliphatic diisocyanate, due to limited specific data for DDI.
Synthesis and Reactivity
General Synthesis Pathway
The primary industrial route for synthesizing diisocyanates, including DDI, is the phosgenation of the corresponding diamine.[8] This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety controls.[9] Alternative, "non-phosgene" routes, such as the thermal decomposition of carbamates, are being developed to improve safety and environmental profiles.[9]
Caption: Formation of a polyurethane from DDI and a generic polyol.
Applications in Research and Development
The linear and flexible nature of the decamethylene chain, combined with the high reactivity of the isocyanate groups, makes DDI a valuable monomer for creating specialized polymers.
-
High-Performance Elastomers: DDI is used to synthesize polyurethanes with high elasticity, good hydrolytic stability, and excellent mechanical properties. These are suitable for applications requiring durability and flexibility.
-
Coatings and Adhesives: Due to its aliphatic nature, DDI-based polyurethanes exhibit superior resistance to UV degradation and oxidation compared to their aromatic counterparts. [3]This makes them excellent candidates for clear coats, protective finishes, and adhesives for outdoor or high-light-exposure applications.
-
Biomedical Materials: The biocompatibility of certain polyurethanes makes them suitable for medical devices. The specific properties imparted by the C10 chain of DDI can be explored for creating novel biomaterials with tailored flexibility and degradation profiles.
-
Cross-linking Agent: DDI can be used as a cross-linker to improve the thermal and mechanical properties of other polymer systems that possess active hydrogen groups.
Safety, Handling, and Storage
Trustworthiness: Diisocyanates are potent sensitizers and require strict adherence to safety protocols. The information below is synthesized from authoritative safety data sheets and regulatory bodies to ensure a self-validating system of protection.
Hazard Identification
Diisocyanates pose significant health risks upon exposure. [3][10]
-
Acute Toxicity: Harmful if swallowed and fatal if inhaled at high concentrations. [11]* Respiratory Sensitization: A primary hazard is respiratory sensitization. [12][13]Initial or repeated inhalation exposure can lead to occupational asthma, with symptoms including coughing, wheezing, chest tightness, and shortness of breath. [3][14]Once sensitized, an individual may react to very low concentrations of diisocyanates. [13]* Skin Sensitization: May cause an allergic skin reaction, leading to redness, itching, and dermatitis. [11][13]* Irritation: Causes severe skin burns and eye damage. [11]May also cause respiratory irritation. [11]
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)
Expertise: The following protocol is based on established best practices for handling highly reactive and sensitizing chemicals. The causality behind each step is to create a multi-layered barrier system to prevent inhalation and dermal exposure.
-
Engineering Controls:
-
Ventilation: Always handle decamethylene diisocyanate inside a certified chemical fume hood with sufficient airflow. Use only in well-ventilated areas. [11] * Isolation: If possible, dedicate a specific area of the lab for diisocyanate work to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or when heating or spraying the material, wear a NIOSH-approved respirator. [12]For airborne concentrations exceeding exposure limits, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is required. [13] * Eye Protection: Wear chemical safety goggles and a full-face shield when there is a risk of splashing. [13] * Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or nitrile rubber gloves are recommended. [13]Inspect gloves for any signs of degradation before and during use.
-
Skin Protection: Wear a chemically resistant lab coat or apron. Avoid all skin contact. [13]
-
-
Handling Procedures:
Storage Requirements
-
Store in a tightly closed, properly labeled container. [12]* The storage area should be cool, dry, and well-ventilated.
-
Store locked up and away from incompatible materials such as water, alcohols, amines, strong bases, and acids. [5]Moisture contamination leads to the formation of CO₂, which can cause a dangerous pressure buildup in sealed containers. [5]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, call a physician immediately. [11]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Get medical attention if irritation or a rash occurs. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately. [11]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [11]
Analytical Methods
Accurate quantification of diisocyanates is essential for monitoring workplace exposure and ensuring safety. The high reactivity of the -NCO group necessitates derivatization for stable analysis.
Workflow: Air Sampling and HPLC Analysis
This workflow is a standard approach for determining airborne diisocyanate concentrations.
Caption: Workflow for the analysis of airborne diisocyanates.
Detailed Protocol: NIOSH Method 5521 (Adapted)
Causality: This method is based on trapping the highly reactive diisocyanate with a derivatizing agent (1-(2-methoxyphenyl)piperazine) to form a stable, UV-absorbing urea derivative that can be easily separated and quantified by HPLC.
-
Sampling Media Preparation: Prepare a sampling train consisting of a glass bubbler or a coated filter containing a known amount of a derivatizing reagent (e.g., 1-(2-methoxyphenyl)piperazine or p-nitrobenzyl-N-n-propylamine) in a suitable solvent like toluene. [15]2. Air Sampling: Draw a known volume of air through the sampling media at a calibrated flow rate (e.g., 1 L/min for 20 liters). [15]3. Sample Preparation:
-
Transfer the entire contents of the bubbler or filter extract to a suitable flask.
-
Rinse the sampling device with a solvent such as acetonitrile or toluene and add the rinse to the sample. [15] * The sample may be concentrated by evaporating the solvent under a stream of nitrogen.
-
Redissolve the resulting derivative in the mobile phase solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with a buffer.
-
Detection: Analyze the sample using an HPLC equipped with a UV detector and/or an electrochemical detector. [16] * Quantification: Create a calibration curve using standards of the diisocyanate-derivative of known concentrations. Calculate the airborne concentration of the diisocyanate based on the sample result and the volume of air sampled.
-
References
Sources
- 1. Decamethylene diisocyanate | C12H20N2O2 | CID 138285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diisocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 4. Diisocyanates Explained - American Chemistry Council [americanchemistry.com]
- 5. HEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. CN101492397A - Method for continuous preparation of 1,6-hexamethylene diisocyanate - Google Patents [patents.google.com]
- 10. Safe use of diisocyanates | Elevate [holcimelevate.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. solutions.covestro.com [solutions.covestro.com]
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- 15. osha.gov [osha.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
